Jasmine lactone-d2

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Quantifying endogenous jasmine lactone in complex matrices like tea or plant extracts is compromised by matrix effects and ionization variability. Jasmine lactone-d2 is the precise solution, serving as a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the native analyte. - Enables accurate quantification across the 0.2-38 mg/kg range in tea products. - Corrects for matrix effects from tea polyphenols, ensuring reliable data for quality grading and authenticity verification. - Supports robust method validation per ICH guidelines for flavor and fragrance QC. Available as a research-use-only compound with global shipping options to support your analytical workflows.

Molecular Formula C10H16O2
Molecular Weight 170.24 g/mol
Cat. No. B12385006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasmine lactone-d2
Molecular FormulaC10H16O2
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESCCC=CCC1CCCC(=O)O1
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3-/i3D,4D
InChIKeyXPPALVZZCMPTIV-KKLCAENNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jasmine Lactone-d2: Deuterated Internal Standard for Aroma Quantification


Jasmine lactone-d2 (CAS unlabeled: 25524-95-2) is a deuterium-labeled analog of the naturally occurring δ-lactone aroma compound jasmine lactone, a key contributor to the fruity, floral, and creamy scent profiles of jasmine, tea, gardenia, and other botanicals [1]. The compound is specifically synthesized as a stable isotope-labeled internal standard (SIL-IS) for quantitative analytical methods such as NMR, GC-MS, and LC-MS . It features the substitution of two hydrogen atoms with deuterium, increasing its molecular weight from 168.23 g/mol to 170.25 g/mol (a +2.02 Da shift) [1] . This precise mass difference enables unambiguous chromatographic and mass spectrometric discrimination from the endogenous analyte while preserving nearly identical chemical and physical behavior, making it indispensable for correcting matrix effects, ionization variability, and extraction losses in complex biological and food matrices [2].

Why Jasmine Lactone-d2 Is Essential


While jasmine lactone is widely used as a flavor and fragrance ingredient, its utility in quantitative bioanalytical and food chemistry applications is fundamentally limited without a deuterated internal standard. Unlabeled jasmine lactone is naturally present in the samples being analyzed (e.g., tea, plant extracts, food products), making it impossible to use as an internal calibrant. Furthermore, even if a structurally related analog (e.g., another δ-lactone) were used, it would exhibit different extraction recovery, ionization efficiency, and chromatographic retention, introducing significant bias and variability into the quantification [1]. Deuterated internal standards like jasmine lactone-d2 mitigate these issues by co-eluting with the native analyte and experiencing near-identical matrix effects and ion suppression/enhancement, thereby enabling accurate and precise quantification [2]. Substituting jasmine lactone-d2 with an unlabeled compound or an inadequately matched surrogate would compromise the reliability of the analytical data, rendering it unsuitable for regulatory compliance, quality control, or publication in peer-reviewed research [1].

Head-to-Head Evidence for Jasmine Lactone-d2


Molecular Weight Shift for MS Discrimination

Jasmine lactone-d2 exhibits a definitive +2.02 Da mass shift relative to unlabeled jasmine lactone (168.23 g/mol → 170.25 g/mol) due to the substitution of two hydrogen atoms with deuterium [1] . This mass difference is sufficient to provide baseline chromatographic separation or a distinct MS signal for the internal standard, even in complex biological or food matrices. In contrast, unlabeled jasmine lactone and closely related structural analogs (e.g., other δ-lactones) co-elute and exhibit overlapping isotopic envelopes that preclude unambiguous quantification without isotopic labeling [2].

Mass Spectrometry Stable Isotope Labeling Analytical Chemistry

Purity Specifications for Analytical Reliability

Both unlabeled jasmine lactone (≥98% purity, Alfa Chemistry) and jasmine lactone-d2 (>98% purity, Namiki Shoji) meet high-purity thresholds suitable for analytical standard applications . However, the deuterated form offers the added advantage of being traceable and quantifiable without interfering with the native analyte signal. In contrast, structurally related internal standards (e.g., γ-hexalactone, δ-decalactone) typically have lower specified purity (often 95-97%) and differ in chromatographic behavior, introducing potential bias [1].

Purity Assessment Quality Control Analytical Standards

Accuracy: Deuterated vs. Structural Analogues

In LC-MS/MS quantification, the use of a deuterated internal standard (SIL-IS) like jasmine lactone-d2 corrects for matrix effects, ion suppression/enhancement, and extraction variability to a degree unattainable with structural analogues [1]. A 2002 study demonstrated that deuterated internal standards can reveal unexpected differences in chromatographic and extraction behavior compared to the analyte, underscoring the necessity of a matched isotopic standard for reliable quantification [1]. In contrast, using a non-isotopic analogue (e.g., a different δ-lactone) would result in varying recovery rates and ionization efficiencies across sample batches, leading to quantitative errors that can exceed 15-20% relative standard deviation (RSD) [2]. While a direct head-to-head study for jasmine lactone-d2 is not publicly available, class-level inference from deuterated internal standard performance across similar analytes confirms that SIL-IS methods typically achieve ≤5% RSD, compared to >10% RSD with analogue internal standards [2].

LC-MS Method Validation Matrix Effect Correction Quantitative Bioanalysis

Tea Aroma Quantification of Jasmine Lactone

Jasmine lactone is a key aroma marker in oolong and black teas, with concentrations typically ranging from 0.2 to 38 mg/kg in final food products and varying significantly depending on tea variety, processing, and stress conditions [1] [2]. Accurate quantification within this range is essential for quality control, authentication, and research on tea flavor chemistry. Using jasmine lactone-d2 as an internal standard enables precise measurement by compensating for losses during sample preparation (e.g., steam distillation, solvent extraction) and matrix effects from tea polyphenols and caffeine [3]. Without a deuterated internal standard, quantification errors can exceed 20-30% due to variable extraction efficiency and ion suppression, compromising the reliability of comparative studies and regulatory compliance [3].

Tea Aroma Analysis Food Chemistry Flavor Quantification

Co-Elution and Ionization Matching

Deuterated internal standards like jasmine lactone-d2 are specifically designed to co-elute with the native analyte (jasmine lactone) under reverse-phase LC and GC conditions, thereby experiencing identical matrix effects and ionization conditions [1]. This co-elution behavior is not guaranteed with structural analogues, which can exhibit different retention times and ionization efficiencies. For example, related δ-lactones such as γ-hexalactone or δ-decalactone differ in retention time by 0.5–2.0 minutes under typical gradient conditions, leading to differential matrix effects and reduced quantification accuracy [2]. While a direct chromatographic comparison for jasmine lactone-d2 is not publicly available, class-level inference from the behavior of deuterated compounds across multiple studies confirms that SIL-IS provides the closest possible match to the analyte's chromatographic and ionization properties [1].

Chromatography Ionization Efficiency Isotope Dilution

Jasmine Lactone-d2: Priority Research & QC Applications


Tea Quality Grading and Authentication

Jasmine lactone is a critical marker for the fruity and floral aroma quality of oolong and black teas. Using jasmine lactone-d2 as an internal standard in GC-MS or LC-MS workflows enables precise quantification across the 0.2–38 mg/kg range found in tea products [1] [2]. This allows tea producers and researchers to: (1) objectively grade tea quality based on aroma compound concentration, (2) verify the authenticity of premium teas (e.g., Fenghuang Dancong), and (3) optimize manufacturing processes (e.g., withering, mechanical stress) to enhance desirable aroma profiles [2]. The deuterated standard corrects for matrix effects from tea polyphenols, ensuring reliable comparative data across different tea varieties and batches [3].

Method Validation for Food Flavor Analysis

In the flavor and fragrance industry, jasmine lactone is a valuable compound for imparting jasmine-like, fruity, and creamy notes. Quantitative analysis is essential for quality control of natural extracts (e.g., jasmine absolute, gardenia oil) and for ensuring consistency in synthetic flavor formulations. Jasmine lactone-d2 serves as an ideal internal standard for developing and validating robust analytical methods (e.g., according to ICH guidelines) due to its co-elution and matched ionization properties with the native analyte [1]. This application is particularly critical when analyzing complex natural product matrices where matrix effects are pronounced and accuracy is paramount for regulatory compliance and product labeling [2].

Biosynthesis and Stress Response Research

Jasmine lactone is a volatile stress-induced compound in plants, with biosynthesis regulated by mechanical damage, low temperature, and jasmonate signaling pathways [1] [2]. Researchers investigating the molecular mechanisms of aroma formation in tea (Camellia sinensis) and other plants require accurate quantification of jasmine lactone to correlate gene expression and enzyme activity with metabolite accumulation. Jasmine lactone-d2 enables precise, reproducible measurements in time-course experiments and comparative studies across different tea varieties or stress treatments, thereby providing reliable data for elucidating biosynthetic pathways and developing strategies to enhance desirable aroma compounds [1].

Stable Isotope Dilution for Pharmacokinetic Studies

Although jasmine lactone is primarily a flavor and fragrance compound, its deuterated form can also be used as a tracer or internal standard in drug metabolism and pharmacokinetic studies involving lactone-containing pharmaceuticals or natural products. The use of deuterated internal standards is a cornerstone of bioanalytical method validation for regulatory submissions (e.g., FDA, EMA) due to their ability to correct for variability in sample preparation and ionization [1]. While not a therapeutic agent itself, jasmine lactone-d2 serves as a model compound for developing and optimizing stable isotope dilution LC-MS/MS methods that can be applied to a wide range of small molecule analytes in biological fluids [2].

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